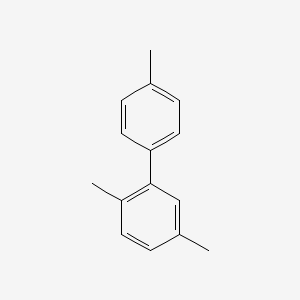

1,1'-Biphenyl, 2,4',5-trimethyl-

説明

1,1'-Biphenyl, 2,4',5-trimethyl- (systematic name) is a substituted biphenyl compound featuring three methyl groups at the 2, 4', and 5 positions of the biphenyl backbone. This alkylation pattern distinguishes it from halogenated or hydroxylated biphenyl derivatives. Methyl substituents are electron-donating groups, which influence the compound’s electronic properties, solubility, and reactivity.

特性

CAS番号 |

33954-03-9 |

|---|---|

分子式 |

C15H16 |

分子量 |

196.29 g/mol |

IUPAC名 |

1,4-dimethyl-2-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H16/c1-11-5-8-14(9-6-11)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3 |

InChIキー |

AOIGWPZPPZJLBF-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)C2=C(C=CC(=C2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,4’,5-trimethyl- can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high yields.

Industrial Production Methods: In industrial settings, the synthesis of biphenyl compounds often involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a copper catalyst . This method is efficient and scalable, making it suitable for large-scale production.

化学反応の分析

Types of Reactions: 1,1’-Biphenyl, 2,4’,5-trimethyl- undergoes various chemical reactions, including:

Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form dihydro derivatives.

Common Reagents and Conditions:

Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.

Halogenation: Uses halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products:

Nitration: Produces nitro derivatives.

Halogenation: Produces halogenated biphenyls.

科学的研究の応用

1,1’-Biphenyl, 2,4’,5-trimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

作用機序

The mechanism by which 1,1’-Biphenyl, 2,4’,5-trimethyl- exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

類似化合物との比較

Comparison with Chlorinated Biphenyls

Chlorinated biphenyls (PCBs) are well-studied analogs differing in substituent type and position. Key comparisons include:

| Property | 1,1'-Biphenyl, 2,4',5-Trimethyl- | 2,4',5-Trichlorobiphenyl (PCB-030) | 2,4'-Dichlorobiphenyl (PCB-009) |

|---|---|---|---|

| Substituents | 3 methyl groups | 3 chlorine atoms | 2 chlorine atoms |

| Electron Effects | Electron-donating (inductive) | Electron-withdrawing (inductive) | Electron-withdrawing |

| Polarity | Low (non-polar) | Moderate | Moderate |

| Environmental Persistence | Likely lower than PCBs | High (bioaccumulative) | Moderate |

| Toxicity | Expected lower toxicity | High (carcinogenic, endocrine effects) | Moderate to high |

- Reactivity : Methyl groups reduce electrophilic substitution reactivity compared to chlorine, which activates the ring for further halogenation or oxidation .

- Applications: PCBs were historically used in electrical equipment, whereas methyl-substituted biphenyls may serve as non-halogenated alternatives in solvents or polymer precursors.

Comparison with Brominated Biphenyls

4,4'-Bis(Bromomethyl)-1,1'-biphenyl () shares structural similarities but features bromine atoms. Key differences:

| Property | 1,1'-Biphenyl, 2,4',5-Trimethyl- | 4,4'-Bis(Bromomethyl)-1,1'-Biphenyl |

|---|---|---|

| Substituents | Methyl groups | Bromomethyl groups |

| Molecular Weight | Lower | Higher (due to bromine) |

| Reactivity | Low (stable C-CH₃ bonds) | High (Br is a leaving group) |

| Flammability | Likely higher | Lower (bromine imparts flame retardancy) |

Comparison with Bisphenol A (BPA) Derivatives

BPA () contains hydroxyl and isopropylidene groups, creating stark contrasts:

| Property | 1,1'-Biphenyl, 2,4',5-Trimethyl- | Bisphenol A (BPA) |

|---|---|---|

| Functional Groups | Methyl | Hydroxyl, isopropylidene |

| Polarity | Non-polar | Polar |

| Applications | Industrial intermediates | Polymers, thermal paper |

| Toxicity | Not estrogenic | Endocrine disruptor |

- BPA’s hydroxyl groups enable hydrogen bonding and reactivity in polymerization, whereas methyl groups limit such interactions, reducing endocrine disruption risks .

Key Research Findings

- Synthetic Utility : The trimethyl derivative’s stability makes it suitable for high-temperature applications, contrasting with brominated analogs used in flame retardants .

- Regulatory Status : Unlike PCBs (banned under Stockholm Convention), methyl-substituted biphenyls face fewer restrictions but require toxicity reassessment .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。